

Spectral Data Analysis of 2-Amino-5-chlorobenzophenone-d5: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzophenone-d5

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This technical guide provides a comprehensive overview of the spectral data for **2-Amino-5-chlorobenzophenone-d5**, a deuterated analog of 2-Amino-5-chlorobenzophenone. This compound is primarily utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Due to the limited availability of public domain spectral data for the deuterated species, this guide presents the spectral data for the non-deuterated (h5) analog as a reference, with explanations of the expected differences for the d5 compound.

Introduction to 2-Amino-5-chlorobenzophenone-d5

2-Amino-5-chlorobenzophenone is a substituted benzophenone and a known precursor in the synthesis of various benzodiazepines.^{[2][3]} The deuterated version, **2-Amino-5-chlorobenzophenone-d5**, incorporates five deuterium atoms. The substitution of hydrogen with deuterium, a stable, heavier isotope, allows the compound to be distinguished from its non-deuterated counterpart by mass spectrometry due to the mass difference.^[4] This property makes it an ideal internal standard to correct for variations during sample preparation, chromatography, and ionization in quantitative mass spectrometry.^[4]

Mass Spectrometry (MS) Data

The mass spectrum of the non-deuterated 2-Amino-5-chlorobenzophenone shows a molecular ion peak corresponding to its molecular weight. For the d5 analog, a mass shift of +5 would be expected.

Table 1: Mass Spectrometry Data for 2-Amino-5-chlorobenzophenone and Expected Data for its d5 Analog.

Parameter	2-Amino-5-chlorobenzophenone	2-Amino-5-chlorobenzophenone-d5 (Expected)	Source
Molecular Formula	C ₁₃ H ₁₀ CINO	C ₁₃ H ₅ D ₅ CINO	[2][5]
Molecular Weight	231.68 g/mol	~236.71 g/mol	[5]
Exact Mass	231.0451 g/mol	~236.0765 g/mol	[6]
Precursor m/z ([M+H] ⁺)	232.0524	~237.0838	[6]

Note: The deuteration is typically on the phenyl ring that is not substituted with the amino and chloro groups.

Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR spectra of **2-Amino-5-chlorobenzophenone-d5** would be significantly different from the non-deuterated form, particularly in the ¹H NMR spectrum.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Amino-5-chlorobenzophenone, signals corresponding to the protons on both aromatic rings and the amino group are observed. For the d5 analog, the signals corresponding to the five protons on one of the phenyl rings would be absent.

Table 2: ¹H NMR Spectral Data for 2-Amino-5-chlorobenzophenone.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Not available in search results			

Note: Specific peak assignments for 2-Amino-5-chlorobenzophenone were not available in the search results. However, a typical spectrum would show multiplets in the aromatic region (approx. 6.5-8.0 ppm) and a broad singlet for the amino protons. For the d5 compound, the integration of the aromatic region would be significantly reduced.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of the d5 analog would be very similar to the non-deuterated compound. The primary difference would be the splitting of the carbon signals directly bonded to deuterium into multiplets due to C-D coupling, and these signals may have a slightly different chemical shift (isotope shift).

Table 3: ^{13}C NMR Spectral Data for 2-Amino-5-chlorobenzophenone.

Chemical Shift (δ) ppm	Assignment
Not available in search results	

Note: While specific peak data is not available, a typical spectrum would show signals for the carbonyl carbon (~195 ppm) and multiple signals in the aromatic region (~115-150 ppm).

Experimental Protocols

Detailed experimental protocols for acquiring spectral data for **2-Amino-5-chlorobenzophenone-d5** would be similar to those for other small organic molecules and deuterated standards.

NMR Spectroscopy

A general protocol for NMR analysis of a substituted benzophenone would be as follows:

- Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). For quantitative NMR, an internal standard with a known concentration would also be added.
- Instrument Setup: Record ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[\[7\]](#)
- ^1H NMR Acquisition: Acquire the spectrum with appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.[\[7\]](#)[\[8\]](#)

Mass Spectrometry (LC-MS/MS)

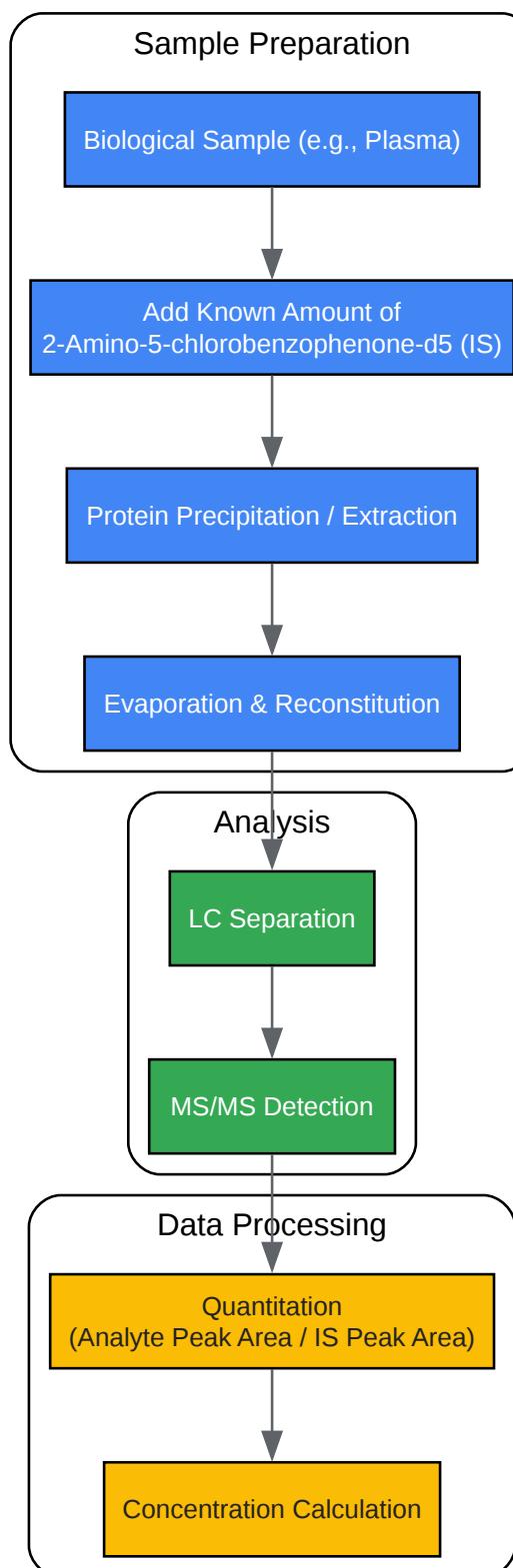
The following is a typical workflow for quantitative analysis using a deuterated internal standard like **2-Amino-5-chlorobenzophenone-d5**.[\[4\]](#)

- Sample Preparation (Protein Precipitation):
 - Pipette a known volume of the sample (e.g., 100 μL of plasma) into a microcentrifuge tube.
 - Add a small volume (e.g., 10 μL) of the deuterated internal standard stock solution.
 - Vortex to mix.
 - Add a protein precipitating agent (e.g., 300 μL of cold acetonitrile with 0.1% formic acid).
 - Vortex and then centrifuge at high speed (e.g., 14,000 $\times g$) for 10 minutes at 4°C.
 - Transfer the supernatant to an LC vial for analysis.[\[9\]](#)
- LC-MS/MS Analysis:
 - LC System: Use a suitable UHPLC system with a reversed-phase column (e.g., C18).

- Mobile Phase: Employ a gradient of aqueous and organic solvents, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- MS System: Analyze the eluent with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically in positive ion mode.[\[4\]](#)
- Data Acquisition: Monitor the specific mass transitions for both the analyte (non-deuterated) and the internal standard (deuterated).

Visualized Workflow

The following diagram illustrates a typical workflow for using a deuterated internal standard in a quantitative bioanalytical LC-MS/MS assay.

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Caption: Workflow for quantitative analysis using a deuterated internal standard.

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